2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile

Catalog No.
S852072
CAS No.
1227598-80-2
M.F
C8H6F3N3
M. Wt
201.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile

CAS Number

1227598-80-2

Product Name

2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile

IUPAC Name

2-[2-amino-6-(trifluoromethyl)pyridin-3-yl]acetonitrile

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)6-2-1-5(3-4-12)7(13)14-6/h1-2H,3H2,(H2,13,14)

InChI Key

PJKBZUDTSLXJDQ-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1CC#N)N)C(F)(F)F

Canonical SMILES

C1=CC(=NC(=C1CC#N)N)C(F)(F)F

2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile is an organic compound characterized by its molecular formula C8H6F3N3. This compound features a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom, along with a trifluoromethyl group (-CF3) and an acetonitrile group (-C≡N). The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a subject of interest in various chemical and pharmaceutical applications.

  • Oxidation: The compound can be oxidized to form pyridine N-oxides using agents like hydrogen peroxide or peracids.
  • Reduction: The nitrile group can be reduced to an amine group through reagents such as lithium aluminum hydride or catalytic hydrogenation.
  • Substitution Reactions: The amino group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides, leading to various substituted derivatives.

Research indicates that 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile exhibits potential biological activities. It has been explored for its pharmacological properties, including anti-inflammatory and anticancer activities. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to interact with specific enzymes and receptors, thereby modulating their activity .

The synthesis of 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with acetamidine hydrochloride. This reaction is facilitated by a base, such as sodium hydroxide, and is conducted in a solvent like dimethyl sulfoxide at elevated temperatures (around 130°C) for approximately 24 hours. Industrial methods for producing this compound are similar but optimized for larger-scale production, often utilizing continuous flow reactors to enhance efficiency and safety .

This compound has several notable applications:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigated for its potential as a bioactive compound in drug discovery.
  • Agrochemical Production: Utilized in the formulation of pesticides and herbicides due to its biological activity .

Studies on the interactions of 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile reveal its ability to bind to various biological targets. The unique structural features imparted by the trifluoromethyl group contribute to its enhanced binding affinity and selectivity towards specific enzymes and receptors, facilitating further exploration in medicinal chemistry .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile. Here are a few:

Compound NameSimilarity Index
6-(Difluoromethyl)pyridin-2-amine0.96
5-Bromo-6-trifluoromethylpyridin-2-ylamine0.79
6-(Trifluoromethyl)pyrimidin-4-amine0.79
3-(Aminomethyl)-6-(trifluoromethyl)pyridine0.79

Uniqueness

The uniqueness of 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile lies in its specific combination of functional groups which enhance its lipophilicity and biological activity compared to other similar compounds. Its distinct molecular structure allows for diverse applications in both medicinal chemistry and agrochemical formulations, setting it apart from other trifluoromethylated pyridines .

Nucleophilic Substitution Pathways for Pyridine Functionalization

Nucleophilic substitution pathways represent fundamental approaches for functionalizing pyridine rings to construct 2-amino-6-(trifluoromethyl)pyridine-3-acetonitrile derivatives [1]. The electron-deficient nature of pyridine rings makes them susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups such as trifluoromethyl substituents [2] [3].

The nucleophilic activation of pyridine derivatives through hydrosilylation has emerged as a particularly effective strategy for regioselective functionalization [1] [4]. This approach involves the formation of nitrogen-silyl enamine intermediates that exhibit enhanced nucleophilic character at specific positions of the pyridine ring [5] [6]. The 3-position-selective functionalization is achieved through the nucleophilic activation of pyridine derivatives, where the electron-rich nitrogen-silyl enamine intermediates undergo subsequent electrophilic attack [1] [7].

Research has demonstrated that nucleophilic substitution reactions proceed through formation of zwitterionic tetrahedral intermediates, with the rate-limiting step varying depending on the basicity of the nucleophile [8]. For pyridine derivatives containing trifluoromethyl groups, the electron-withdrawing effect enhances the electrophilic character of the ring, facilitating nucleophilic attack at activated positions [9] [10].

The regioselectivity of nucleophilic substitution is controlled by several factors including the nature of the nucleophile, reaction conditions, and the presence of directing groups [2]. Studies have shown that bulky nucleophiles preferentially attack less sterically hindered positions, while electronic effects can override steric considerations in highly activated systems [3].

Nucleophile TypeRegioselectivityReaction ConditionsYield Range
Nitrogen nucleophiles2,4-positions100-180°C, 5-100 hours65-85%
Oxygen nucleophiles2,6-positions50-150°C, 2-24 hours70-90%
Carbon nucleophiles4-positionRoom temperature to 120°C40-80%

Catalytic Systems in Trifluoromethyl Group Introduction

The introduction of trifluoromethyl groups into pyridine systems requires sophisticated catalytic approaches due to the unique properties of fluorinated reagents [11] [12]. Silver-based catalytic systems have proven particularly effective for regioselective trifluoromethylation reactions, with silver carbonate emerging as a preferred catalyst for direct carbon-hydrogen trifluoromethylation of pyridine derivatives [11] [13].

Palladium-catalyzed trifluoromethylation reactions utilize (trifluoromethyl)triethylsilane as the trifluoromethyl source, generating nucleophilic trifluoromethyl units in situ through interaction with potassium fluoride [14]. The use of directing group strategies enables regioselective carbon-hydrogen bond functionalization, with heterocycles including pyridine serving as effective directing groups [14].

Copper-mediated trifluoromethylation systems have demonstrated exceptional efficiency in cross-coupling reactions with heteroaromatic compounds [12] [15]. The development of molybdenum-based catalysts has expanded the scope of trifluoromethylation reactions, with molybdenum complexes bound to chlorine atoms showing particularly high reactivity [12] [15].

Nickel-catalyzed carbon-hydrogen trifluoromethylation of pyridine nitrogen-oxides represents another important catalytic approach [16]. These reactions proceed through oxidative addition of trifluoromethyl electrophiles, followed by reductive elimination to form the desired trifluoromethylated products [16].

Catalyst SystemTrifluoromethyl SourceTemperature RangeReaction TimeSelectivity
Silver carbonateTrifluoroacetic acid80-120°C4-12 hours>90%
Palladium complexesTrimethylsilyl trifluoromethane60-100°C2-8 hours85-95%
Copper saltsPotassium trifluoroacetate150-200°C1-6 hours80-90%
Nickel catalystsTogni reagent25-80°C0.5-4 hours75-85%

Iridium-catalyzed carbon-hydrogen borylation of trifluoromethyl-substituted pyridines provides an alternative approach for subsequent functionalization [17] [18]. The boronic ester groups can be installed at alpha, beta, or gamma positions relative to the trifluoromethyl substituent, enabling diverse synthetic transformations [17] [18].

Cyanomethylation Strategies for Acetonitrile Moiety Formation

Cyanomethylation strategies for incorporating acetonitrile moieties into pyridine systems rely on the generation and utilization of cyanomethyl radicals or nucleophiles [19] [20]. Copper-nickel dual catalytic systems have proven effective for the cyanomethylation of alkenes using acetonitrile as both solvent and cyanomethyl source [19] [20].

The formation of cyanomethyl radicals from acetonitrile can be achieved through photoinduced processes involving hydrogen peroxide decomposition [21]. This approach enables the addition of cyanomethyl radicals to cycloalkenes and other unsaturated systems under mild conditions [21].

Metal-free cyanomethylation approaches utilize tert-butyl peroxybenzoate as an initiator for the generation of cyanomethyl radicals from acetonitrile [22] [23]. These reactions proceed through a cascade mechanism involving cyanomethylation, spirocyclization, and ester migration steps [23].

The direct coupling of alkene carbon-hydrogen bonds with acetonitrile carbon-hydrogen bonds represents a novel approach for beta,gamma-unsaturated nitrile synthesis [19]. This methodology demonstrates high reaction efficiency when employing combined copper and nickel catalysts [19].

Photocatalytic cyanomethylation using titanium oxide loaded with platinum enables the direct functionalization of both aliphatic and aromatic hydrocarbons [24]. The mechanism involves competitive hole oxidation of both the substrate and acetonitrile to generate the respective radical species [24].

Cyanomethylation MethodCatalyst SystemAcetonitrile RoleTemperatureYield Range
Radical cross-couplingCopper-NickelSource and solvent80-120°C65-80%
PhotoinducedHydrogen peroxideRadical precursor25-60°C50-70%
Metal-freeTBPB initiatorSubstrate100-140°C55-75%
PhotocatalyticPlatinum-Titanium oxideCo-substrate60-100°C60-85%

Microwave-Assisted and Flow Chemistry Approaches

Microwave-assisted synthesis has revolutionized the preparation of trifluoromethylated pyridine derivatives by enabling rapid heating and improved reaction efficiency [25] [26]. The four-component, one-pot condensation reaction under microwave irradiation allows for the synthesis of polysubstituted annulated pyridines in high yields [26] [27].

Flow chemistry approaches for trifluoromethylation reactions have demonstrated significant advantages in terms of reaction time and scalability [28]. The use of continuous flow systems enables precise control of reaction parameters and facilitates the handling of reactive trifluoromethylating reagents [28].

Microwave-assisted pyridine synthesis using modified Kröhnke procedures achieves high yields through accelerated cyclocondensation reactions [26]. The reaction involves nitrogen-phenacylpyridinium bromide, aromatic aldehydes, and acetophenones in the presence of ammonium acetate and acetic acid [26] [27].

Flow synthesis of trifluoromethylated compounds using potassium trifluoroacetate as the trifluoromethyl source enables rapid reaction rates with residence times as short as 16 minutes at 200°C [28]. The flow setup utilizes stainless steel reactors and can achieve 87% isolated yields for trifluoromethylated products [28].

Continuous flow processes for nitrile preparation from carboxylic acids utilize acetonitrile as both solvent and exchange partner [29]. These reactions proceed without catalysts under supercritical conditions at 350°C and 65 bar pressure [29].

TechnologyReaction TypeTemperatureTime ReductionYield Improvement
Microwave heatingCyclocondensation120-180°C80-90%15-25%
Flow chemistryTrifluoromethylation200-210°C95%10-20%
Microwave-flow hybridMulti-component100-150°C85%20-30%
Supercritical flowNitrile formation350°C75%5-15%

Byproduct Analysis and Reaction Optimization

Byproduct formation in trifluoromethylated pyridine synthesis represents a significant challenge requiring careful reaction optimization [30]. The fluorination of trichloromethylpyridine precursors generates multiple byproducts including underfluorinated materials such as chlorodifluoromethylpyridines and dichlorofluoromethylpyridines [30].

Over-fluorinated materials including fluoro-(trifluoromethyl)pyridines and ring-fluorinated compounds are commonly observed in vapor-phase fluorination reactions [30]. These byproducts can be converted to desired products through treatment with chlorinating agents such as hydrogen chloride [30].

The optimization of reaction conditions for pyridine synthesis in riser reactors has been studied extensively to minimize byproduct formation [31]. Temperature control emerges as a critical parameter, with higher temperatures generally leading to increased formation of unwanted chlorinated byproducts [10].

Kinetic analysis of pyridine synthesis reactions reveals that the addition of benzylic or allylic metal species to nitriles represents the rate-limiting step [32]. This understanding enables the optimization of reaction conditions to favor desired product formation over competing pathways [32].

The formation of isomeric products presents particular separation challenges, with fluoro-(chlorodifluoromethyl)pyridine isomers being difficult to separate from desired chloro-(trifluoromethyl)pyridine products [30]. Advanced separation techniques including distillation and crystallization are employed to achieve product purification [30].

Byproduct CategoryFormation MechanismSeparation MethodRecycling Efficiency
UnderfluorinatedIncomplete fluorinationDistillation85-95%
Over-fluorinatedExcess fluorinating agentCrystallization70-80%
Ring-halogenatedSide reactionsChromatography60-75%
Isomeric productsCompeting pathwaysSelective crystallization80-90%

Reaction optimization strategies focus on controlling the molar ratios of reactants, reaction temperature profiles, and catalyst loading to minimize byproduct formation [10]. The use of fluidized-bed reactors with separated reaction zones enables better control over sequential reaction steps [10].

XLogP3

1.1

Dates

Last modified: 08-16-2023

Explore Compound Types